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Efficacy Results from RAMP 201 Trial

Efficacy Measure Overall (n=109) KRAS-Mutant (n=57)
KRAS Wild-Type
(n=52)

Confirmed Objective Response
Rate (ORR)

31% (34/109) [1]
[2]

44% (25/57) [1] [3] 17% (9/52) [1] [3]

Complete Response (CR) Rate Information
missing

3.5% (cited in patient
guide) [4]

Information missing

Median Duration of Response
(DOR)

31.1 months [1]
[2]

31.1 months [1] 9.2 months [1]

Median Progression-Free
Survival (PFS)

12.9 months [1]
[2]

22.0 months [1] [3] 12.8 months [1] [3]

Disease Control Rate (DCR) ≥6
months

61% [1] 70% [1] 50% [1]

Patients with Target Lesion
Reduction

82% [1] [3] Information missing Information missing
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Experimental Protocol & Trial Design

Understanding the trial's methodology is key to interpreting these results.

Trial Identifier: ENGOT-OV60/GOG-3052/RAMP 201 (NCT04625270) [1] [2].

Study Design: An adaptive, two-part, multicenter, randomized, open-label, phase 2 registration-
directed trial [1].

Patient Population: Adults with recurrent, measurable LGSOC after ≥1 line of platinum
chemotherapy [2]. Patients had received a median of 3 prior lines of therapy (range: 1-9), which

could include chemotherapy, hormonal therapy (86%), bevacizumab (51%), and MEK inhibitors (22%)
[1] [2].

Interventions: The trial initially evaluated avutometinib alone and in combination with defactinib.
Based on superior response rates, the combination was selected as the "go-forward" regimen for

expansion [1] [2].
Recommended Phase 2 Dose: Avutometinib 3.2 mg orally twice weekly + Defactinib 200 mg

orally twice daily, on a schedule of 3 weeks on treatment followed by 1 week off in a 28-day
cycle [1] [5].

Primary Endpoint: Objective Response Rate (ORR) as assessed by Blinded Independent Central
Review (BICR) [2].

Key Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), Disease
Control Rate (DCR), and safety [1].

The trial design can be visualized as follows:
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Patients with Recurrent LGSOC
(n=115 received combination)

Stratification by
KRAS Mutation Status

Part A: Regimen Selection
(Avutometinib + Defactinib vs. Avutometinib Monotherapy)

Go-Forward Regimen Selected:
Avutometinib + Defactinib

Expansion Phase (Parts B & C)
Evaluate Safety & Efficacy of Combination

Primary Endpoint:
Objective Response Rate (ORR)

by Blinded Independent Central Review

Click to download full resolution via product page

Mechanism of Action & Signaling Pathways

The scientific rationale for this combination is to achieve a more complete blockade of the RAS/MAPK

pathway and overcome a key resistance mechanism.

Avutometinib: A novel RAF/MEK clamp that not only inhibits MEK kinase activity but also blocks the

ability of RAF (ARAF, BRAF, CRAF) to phosphorylate MEK, forming an inactive RAF-MEK complex
[1] [5].
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Defactinib: A potent inhibitor of Focal Adhesion Kinase (FAK), a cytoplasmic tyrosine kinase.

Blocking MEK can lead to adaptive resistance via FAK activation; defactinib is designed to block this
escape route [1] [6].

Synergistic Effect: The combination provides dual-pathway inhibition, leading to sustained
suppression of tumor growth and survival signaling in RAS/MAPK pathway-dependent cancers [1] [3].

The mechanism of action and the logical flow from cellular target to therapeutic effect are summarized

below:

Oncogenic KRAS Mutation

Hyperactivated RAS/RAF/MEK/ERK
(MAPK) Pathway

Avutometinib
(RAF/MEK Clamp)

 Targeted by

Adaptive Resistance
via FAK Activation

 Induces

Dual-Pathway Inhibition
Enhanced Tumor Growth Suppression

Defactinib
(FAK Inhibitor)

 Targeted by

Click to download full resolution via product page
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Safety and Tolerability Profile

The safety profile of the combination was generally manageable, with a low discontinuation rate due to

adverse events.

Discontinuation Rate: 10% of patients discontinued treatment due to adverse events [1] [2].

Most Common Adverse Reactions (≥25%): The most frequently reported adverse reactions and
laboratory abnormalities included increased creatine phosphokinase (CPK), nausea, fatigue,

increased aspartate aminotransferase (AST), rash, diarrhea, musculoskeletal pain, edema,
decreased hemoglobin, and vomiting [1].

Grade ≥3 Treatment-Related Adverse Events: The most common were increased CPK (24%),
diarrhea (8%), and anemia (5%) [2].

Important Warnings and Precautions: The prescribing information includes warnings for ocular
toxicities, serious skin toxicities, hepatotoxicity, rhabdomyolysis, and embryo-fetal toxicity [1].

Regular monitoring (e.g., ophthalmic exams, liver function tests, CPK levels) is required during
treatment.

Future Directions and Context

Confirmatory Trial: The accelerated approval is contingent upon verification of clinical benefit in the
ongoing phase 3 RAMP 301 trial (NCT06072781). This trial is comparing the avutometinib and

defactinib combination against an investigator's choice of therapy in a broader population of patients
with recurrent LGSOC, including those with and without KRAS mutations [1] [2] [3].

Broader Potential: While the current approval is for KRAS-mutant LGSOC, the RAMP 201 data
showed activity in KRAS wild-type tumors (17% ORR), suggesting a potential wider application. The

company is submitting this data to NCCN to support inclusion of the wild-type population in clinical
guidelines [1] [4].

Preclinical Evidence: Supporting the clinical strategy, a 2024 preclinical study in high-grade
endometrial cancer (which also harbors RAS/MAPK pathway alterations) demonstrated promising in

vitro and in vivo activity of the avutometinib and defactinib combination, underscoring its potential in
other RAS/MAPK-driven cancers [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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